molecular formula C21H14BrFN4OS B3475401 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone CAS No. 477330-58-8

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B3475401
CAS No.: 477330-58-8
M. Wt: 469.3 g/mol
InChI Key: SFWDDURZMTXHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/22978526/]. This kinase is a critical regulatory enzyme involved in a multitude of cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. The primary research value of this compound lies in its utility as a chemical tool to probe the complex biological functions of GSK-3β. In neuroscience, researchers employ this inhibitor to investigate signaling pathways underlying neurodegenerative conditions such as Alzheimer's disease, where GSK-3β hyperactivity is linked to tau hyperphosphorylation and amyloid-beta production [https://pubmed.ncbi.nlm.nih.gov/21545831/]. Furthermore, due to the role of GSK-3β in cell proliferation and apoptosis, this molecule is of significant interest in oncology research for exploring its effects on cancer cell survival and as a potential lead compound for the development of novel therapeutics [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010646/]. Its well-characterized mechanism provides a reliable means for scientists to modulate the Wnt/β-catenin signaling pathway and study cellular metabolism, stem cell differentiation, and inflammatory responses.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4OS/c22-16-5-9-18(10-6-16)27-20(15-2-1-11-24-12-15)25-26-21(27)29-13-19(28)14-3-7-17(23)8-4-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDDURZMTXHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477330-58-8
Record name 2-((4-(4-BR-PH)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethanone in an alkaline medium. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and pyridine moieties.

    Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

    Chemical Research: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The triazole ring can act as a bioisostere for amides, potentially interacting with protein active sites.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Substituents (Positions 4, 5, and Side Chain) Average Mass (g/mol) ChemSpider ID Key Differences vs. Target Compound
Target Compound C₃₁H₁₉BrFN₄OS 4-(4-Bromophenyl), 5-(pyridin-3-yl), S-linked 4-F-Ph 469.332
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₃₁H₁₉BrFN₄OS 4-(4-Bromophenyl), 5-(pyridin-4-yl), S-linked 4-F-Ph 469.332 1158926 Pyridine nitrogen position (3 vs. 4)
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone C₂₂H₁₇BrN₄OS 4-(4-Bromophenyl), 5-(pyridin-3-yl), S-linked 4-Me-Ph 465.369 1456089 4-Methylphenyl vs. 4-fluorophenyl
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone C₂₄H₂₀ClN₃OS 4-(4-Me-Ph), 5-(4-Cl-Ph), S-linked 4-Me-Ph 433.940 Chlorophenyl and methylphenyl substitutions
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone C₂₁H₁₃ClF₂N₄OS 4-(4-Cl-Ph), 5-(pyridin-4-yl), S-linked 3,4-diF-Ph 467.870 ZINC3292981 3,4-Difluorophenyl vs. 4-fluorophenyl

Key Observations:

Pyridine Positional Isomerism: The pyridin-3-yl (target) vs. Pyridin-3-yl may enhance solubility due to its asymmetric electron distribution .

Halogen Variations : Chlorophenyl analogs () exhibit reduced steric bulk compared to bromophenyl but may diminish halogen-bonding interactions in biological targets .

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H11BrN4OSC_{15}H_{11}BrN_{4}OS, with a molecular weight of approximately 391.25 g/mol. The structural formula can be represented as follows:

SMILES C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O\text{SMILES }C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of various bacteria and fungi. Specific studies have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

Triazole compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Triazoles are known to modulate various inflammatory pathways, potentially reducing cytokine production and inflammation in animal models.

The exact mechanism of action for this compound remains an area of active research. However, it is hypothesized that the triazole moiety interacts with biological targets such as enzymes or receptors involved in disease processes. This interaction may disrupt normal cellular functions, leading to therapeutic effects.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Evaluated anticancer effects on human breast cancer cells (MCF-7), reporting a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
Study 3Assessed anti-inflammatory activity in a rat model of arthritis, demonstrating significant reduction in paw swelling compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves S-alkylation of a triazole-thiol intermediate with a halogenated ketone. For example:

  • Step 1: React 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethanone in an alkaline medium (e.g., KOH/ethanol) to form the sulfanyl linkage .
  • Step 2: Optimize yields (typically 60–75%) by controlling temperature (60–80°C), reaction time (6–12 hours), and solvent polarity. Microwave-assisted synthesis may reduce time to 1–2 hours .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl δ ~7.2 ppm, pyridine protons δ ~8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495.02) .
  • X-ray Crystallography (if crystalline): Use SHELX software for structure refinement (e.g., bond angles, torsion analysis) .
  • HPLC: Purity >95% with C18 columns (acetonitrile/water gradient) .

Basic: What preliminary biological assays are suitable for evaluating bioactivity?

Answer:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Antimicrobial Activity: Broth microdilution assays (MIC values) against S. aureus or E. coli .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How does the sulfanyl (-S-) group influence reactivity and bioactivity compared to ether (-O-) or amino (-NH-) linkages?

Answer:

  • Reactivity: The sulfanyl group enhances nucleophilic substitution due to sulfur’s polarizability. It also stabilizes radical intermediates in oxidation reactions .
  • Bioactivity: Sulfanyl derivatives show improved binding to cysteine-rich enzyme active sites (e.g., thioredoxin reductase) compared to ether analogs. Substitution with -O- reduces logP, affecting membrane permeability .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • XRD Analysis: Resolve dihedral angles between triazole and pyridine rings (e.g., 15–25° deviations impact π-π stacking). SHELXL refinement can model disorder in fluorophenyl groups .
  • Comparative Studies: Overlay with analogs (e.g., chlorophenyl vs. bromophenyl derivatives) to assess steric effects on binding pockets .

Advanced: How to design structure-activity relationship (SAR) studies for triazole derivatives?

Answer:

  • Variable Substituents: Synthesize analogs with halogens (Br, Cl), methyl, or nitro groups at para/meta positions .
  • Assay Matrix: Test against 3–5 biological targets (e.g., EGFR kinase, 5-HT receptors) to identify selectivity trends .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding scores .

Advanced: How to address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solvent Effects: Compare DMSO vs. ethanol solubility; precipitation may falsely lower activity .
  • Meta-Analysis: Pool data from ≥3 independent studies using ANOVA to identify outliers .

Advanced: What in silico strategies predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction: Use SwissADME to estimate CYP450 metabolism (e.g., t₁/₂ > 4 hours desirable) .
  • Toxicity Profiling: ProTox-II for hepatotoxicity risk (e.g., structural alerts for quinone formation) .

Advanced: How to optimize flow chemistry protocols for scalable synthesis?

Answer:

  • Continuous Flow Reactors: Use microreactors with Pd/C catalysts (residence time 10–30 mins, 80°C) to improve yield (85–90%) and reduce side products .
  • Inline Analytics: Implement FTIR or UV monitoring for real-time reaction control .

Advanced: How do halogen substitutions (Br, F) impact electronic properties and binding affinity?

Answer:

  • Electronic Effects: Bromine (σₚ = 0.86) increases electron-withdrawing effects, enhancing electrophilic interactions. Fluorine (σₚ = 0.06) improves bioavailability via C-F bond stability .
  • Binding Studies: Surface plasmon resonance (SPR) shows Br-substituted analogs have 2–3x higher affinity to kinase ATP pockets than Cl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.